![molecular formula C20H21N5 B14511652 2-{2-[(E)-(4-Methylpiperidin-1-yl)diazenyl]phenyl}quinazoline CAS No. 62888-02-2](/img/structure/B14511652.png)
2-{2-[(E)-(4-Methylpiperidin-1-yl)diazenyl]phenyl}quinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{2-[(E)-(4-Methylpiperidin-1-yl)diazenyl]phenyl}quinazoline is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications. This compound features a quinazoline core structure with a phenyl group substituted with an (E)-(4-methylpiperidin-1-yl)diazenyl moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(E)-(4-Methylpiperidin-1-yl)diazenyl]phenyl}quinazoline can be achieved through various synthetic routes. One common method involves the Aza-Diels-Alder reaction, where aniline and ethyl glyoxalate are used as substrates . The reaction conditions typically involve the use of a catalyst and a solvent, such as ethanol, under reflux conditions.
Industrial Production Methods
Industrial production of quinazoline derivatives, including this compound, often involves large-scale synthesis using metal-catalyzed reactions. For example, copper-catalyzed imidoylative cross-coupling reactions have been employed to efficiently produce quinazoline derivatives . These methods are optimized for high yield and purity, making them suitable for industrial applications.
化学反应分析
Types of Reactions
2-{2-[(E)-(4-Methylpiperidin-1-yl)diazenyl]phenyl}quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diazenyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of reduced quinazoline derivatives with altered electronic properties.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
科学研究应用
2-{2-[(E)-(4-Methylpiperidin-1-yl)diazenyl]phenyl}quinazoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of 2-{2-[(E)-(4-Methylpiperidin-1-yl)diazenyl]phenyl}quinazoline involves its interaction with specific molecular targets. The compound is known to inhibit tyrosine kinase receptors, which play a crucial role in cell signaling pathways . By inhibiting these receptors, the compound can interfere with cell proliferation and induce apoptosis in cancer cells. Additionally, it may interact with other enzymes and proteins, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
Quinazoline: The parent compound with a simpler structure.
2-Phenylquinazoline: A derivative with a phenyl group substitution.
4-Methylquinazoline: A derivative with a methyl group substitution.
Uniqueness
2-{2-[(E)-(4-Methylpiperidin-1-yl)diazenyl]phenyl}quinazoline is unique due to the presence of the (E)-(4-methylpiperidin-1-yl)diazenyl moiety, which imparts distinct electronic and steric properties. This unique structure enhances its biological activity and makes it a valuable compound for various research applications.
属性
CAS 编号 |
62888-02-2 |
|---|---|
分子式 |
C20H21N5 |
分子量 |
331.4 g/mol |
IUPAC 名称 |
(4-methylpiperidin-1-yl)-(2-quinazolin-2-ylphenyl)diazene |
InChI |
InChI=1S/C20H21N5/c1-15-10-12-25(13-11-15)24-23-19-9-5-3-7-17(19)20-21-14-16-6-2-4-8-18(16)22-20/h2-9,14-15H,10-13H2,1H3 |
InChI 键 |
IFNINEXLZQVQFX-UHFFFAOYSA-N |
规范 SMILES |
CC1CCN(CC1)N=NC2=CC=CC=C2C3=NC4=CC=CC=C4C=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


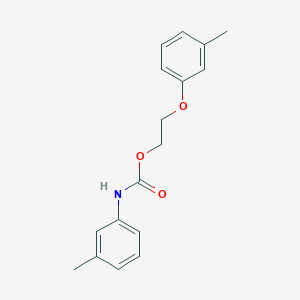
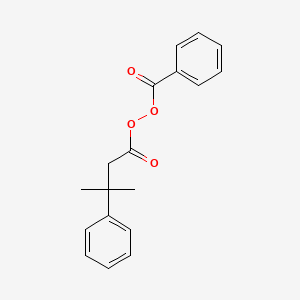

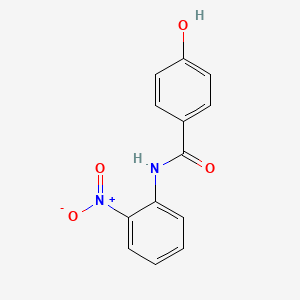

![Trimethyl{[1-(trimethylsilyl)hex-1-yn-3-yl]oxy}silane](/img/structure/B14511612.png)
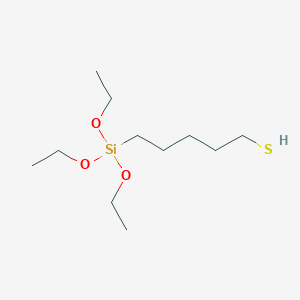
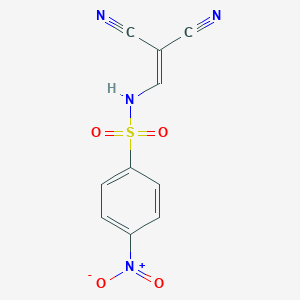
![Bicyclo[2.1.1]hexan-2-ol;4-nitrobenzoic acid](/img/structure/B14511619.png)

![N-[2,6-Diethyl-4-(phenylsulfanyl)phenyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14511641.png)
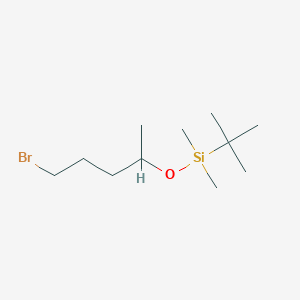
![3,8,10-Trimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14511656.png)
![6-(Phenylmethanesulfonyl)tetrazolo[5,1-a]phthalazine](/img/structure/B14511658.png)
